molecular formula C7H8N2O3 B2997622 Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate CAS No. 1494496-35-3

Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate

Cat. No. B2997622
CAS RN: 1494496-35-3
M. Wt: 168.152
InChI Key: GQONMURQTNGONL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate” is 1S/C7H8N2O3/c1-12-7(11)6(10)5-2-8-4-9-3-5/h2-4,6,10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Efficient Synthesis Methods

A study by Morgentin et al. (2009) described an efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including the synthesis of Methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. This method provides a high-yielding route suitable for the large-scale synthesis of these compounds, demonstrating their potential for rapid access to other heterocyclic analogues (Morgentin et al., 2009).

Antimicrobial Applications

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. This research highlights the antimicrobial potential of pyrimidin-5-yl acetate derivatives, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Bioconjugation Applications

Zhang et al. (2017) explored the use of 5-Methylene pyrrolones (5MPs), derived from primary amines including pyrimidin-5-yl acetate derivatives, as thiol-specific and tracelessly removable bioconjugation tools. This study demonstrates the value of these compounds for controlled release of conjugated cargo and temporary thiol protection, indicating their potential in bioconjugation applications (Zhang et al., 2017).

Antitumor and Antiviral Activities

The synthesis and evaluation of various pyrimidinone and oxazinone derivatives, including those related to Methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate, have shown significant anticancer activity in vitro and in vivo. These compounds represent a valuable class of molecules for further exploration in antitumor and antiviral research (Su et al., 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

methyl 2-hydroxy-2-pyrimidin-5-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-2-8-4-9-3-5/h2-4,6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQONMURQTNGONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1494496-35-3
Record name methyl 2-hydroxy-2-(pyrimidin-5-yl)acetate
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